![molecular formula C11H21NO B2494587 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol CAS No. 1177337-43-7](/img/structure/B2494587.png)
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol is a bicyclic compound that contains a nitrogen atom within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One common method includes the use of hydrogen in the presence of a ruthenium complex catalyst . Another approach involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent .
Industrial Production Methods
Industrial production of this compound can be achieved through the same synthetic routes mentioned above, with optimization for large-scale production. The use of a ruthenium complex catalyst is particularly advantageous due to its cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including reduction, substitution, and hydroboration .
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol is commonly used for the reduction of its ketone derivatives.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group in the compound.
Hydroboration: 9-Borabicyclo[3.3.1]nonane is a versatile reagent for hydroboration reactions, which can be used to synthesize organoboranes.
Major Products Formed
The major products formed from these reactions include reduced derivatives, substituted compounds, and organoboranes .
Scientific Research Applications
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals.
Agrochemicals: The compound is used in the production of agrochemical agents.
Organic Synthesis: It is utilized in the synthesis of complex organic molecules through hydroboration and other reactions.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets. The nitrogen atom within its bicyclic structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane: Known for its use in hydroboration reactions.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Another bicyclic compound with similar structural features.
7-(Propan-2-yl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol: Contains an oxygen atom in addition to nitrogen, offering different reactivity.
Uniqueness
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol is unique due to its specific structural arrangement and the presence of a hydroxyl group, which provides distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
3-propan-2-yl-3-azabicyclo[3.3.1]nonan-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-8(2)12-6-9-4-3-5-10(7-12)11(9)13/h8-11,13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWYGYLHQLJJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CCCC(C1)C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Fluoro-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2494506.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2494507.png)
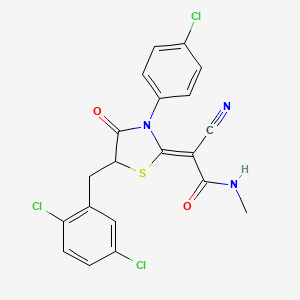
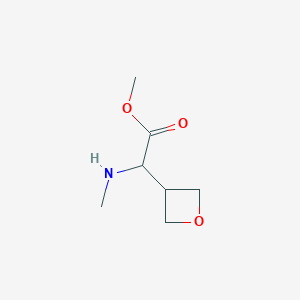

![4,4-Difluoro-1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidine](/img/structure/B2494511.png)
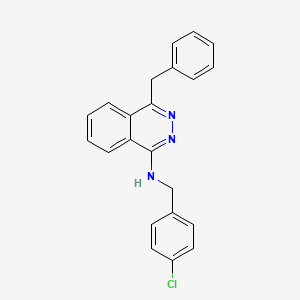
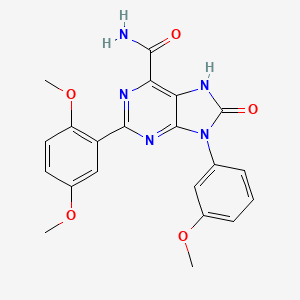

![2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2494519.png)
![7-Bromo-2-(2-hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494520.png)
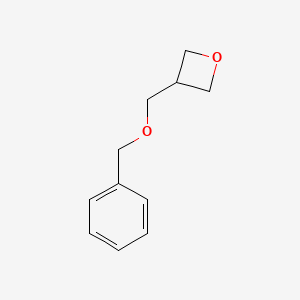
![N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide](/img/structure/B2494523.png)
![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2494524.png)
